6-Phenylhepta-3,5-dien-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113486-01-4 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-phenylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(7-6-8-12(2)14)13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChI Key |
TYTPGLJGQNSHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 6 Phenylhepta 3,5 Dien 2 One
Mass Spectrometry (MS) Applications
Fragmentations and Ion-Molecule Chemistry in Structural Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. bu.edu.eg In the case of 6-Phenylhepta-3,5-dien-2-one (C₁₂H₁₂O, molecular weight: 172.22 g/mol ), electron impact (EI) ionization would lead to the formation of a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 172. nih.gov
The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The structure of this compound contains several features that influence its fragmentation pathways: a terminal methyl ketone, a conjugated diene system, and a phenyl group. libretexts.orgmsu.edu
Key fragmentation processes would include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. libretexts.org This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z 157, or the loss of the acetyl group (CH₃CO, 43 Da) to yield an ion at m/z 129.
McLafferty Rearrangement: While less likely due to the conjugated system, a McLafferty rearrangement could theoretically occur if a gamma-hydrogen were available for transfer.
Cleavage of the Dienyl Chain: The conjugated system can undergo fragmentation. Cleavage at various points along the heptadienone chain would produce a series of fragment ions.
Fragments from the Phenyl Group: The presence of the phenyl group would likely lead to characteristic aromatic fragments, such as the phenyl cation (C₆H₅⁺) at m/z 77 and other related ions.
The study of ion-molecule chemistry, often investigated using techniques like ion-trap mass spectrometry or by analyzing collision-induced dissociation (CID) spectra, can provide further details on the gas-phase reactivity and structure of the ions formed. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also aid in structural confirmation. uni.lu
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |
| 172 | Molecular Ion | [C₁₂H₁₂O]⁺• | The parent ion. docbrown.info |
| 157 | [M - CH₃]⁺ | [C₁₁H₉O]⁺ | Loss of a methyl radical via alpha-cleavage. |
| 129 | [M - CH₃CO]⁺ | [C₉H₉]⁺ | Loss of an acetyl radical. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | A common rearrangement fragment for compounds containing a benzyl (B1604629) unit. |
| 77 | Phenyl Ion | [C₆H₅]⁺ | Characteristic fragment for phenyl-containing compounds. |
| 43 | Acetyl Cation | [CH₃CO]⁺ | A common fragment from methyl ketones. |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides the absolute configuration and conformation of a molecule, including bond lengths, bond angles, and torsional angles. Given that this compound is a solid at room temperature with a reported melting point of 68 °C, it is amenable to single-crystal X-ray diffraction analysis, provided suitable crystals can be grown. nih.gov
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. libretexts.org Mathematical analysis of this pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be determined.
For this compound, an X-ray crystallographic study would confirm:
The planarity of the conjugated diene system.
The E/Z configuration of the double bonds.
The conformation of the phenyl group relative to the dienone chain.
Intermolecular interactions in the solid state, such as hydrogen bonding (if present) or π-π stacking.
While specific crystallographic data for this compound is not available in the cited literature, studies on similar structures, such as curcumin (B1669340) derivatives, demonstrate the power of this technique in elucidating complex molecular architectures. mdpi.comresearchgate.net The typical data obtained from such an analysis is presented in the table below as a hypothetical example.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 5.24 |
| c (Å) | 17.44 |
| β (°) | 90.50 |
| Volume (ų) | 927.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.23 |
| R-factor | < 0.05 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural components.
The principal expected absorptions are:
C=O Stretch: A strong absorption band characteristic of the carbonyl group in a ketone. Due to conjugation with the diene system, this band is expected to appear at a lower wavenumber (around 1650-1685 cm⁻¹) compared to a simple saturated ketone (typically 1715 cm⁻¹). rsc.org
C=C Stretch: The carbon-carbon double bonds of the conjugated diene and the aromatic ring will give rise to medium to strong absorptions in the region of 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
C-H Bends (Aromatic): The out-of-plane C-H bending vibrations of the monosubstituted phenyl group typically appear as strong bands in the 690-770 cm⁻¹ region.
C-H Stretches: The C-H stretching vibrations for the aromatic ring and the vinyl groups will be observed above 3000 cm⁻¹, while the C-H stretches for the methyl group will be just below 3000 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic & Vinyl C-H | Stretch | Medium |
| 3000-2850 | Alkyl C-H (methyl) | Stretch | Medium |
| ~1660 | α,β-Unsaturated Ketone (C=O) | Stretch | Strong |
| 1650-1600 | Alkene (C=C) | Stretch | Medium-Strong |
| 1600, 1580, 1500, 1450 | Aromatic (C=C) | Ring Stretch | Medium-Variable |
| 770-730 & 710-690 | Aromatic C-H (monosubstituted) | Out-of-plane Bend | Strong |
Integration of Spectroscopic Data for Comprehensive Structural Characterization
While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural characterization of this compound is achieved through the integration of data from multiple analytical methods.
The combination of mass spectrometry, IR spectroscopy, and X-ray crystallography (when feasible) creates a powerful and synergistic approach to structural elucidation:
Mass Spectrometry establishes the molecular weight (172.0888 Da via HRMS) and elemental formula (C₁₂H₁₂O). nih.govuni.lu The fragmentation pattern provides key structural clues, such as the presence of a methyl ketone (loss of 15 and 43 Da) and a phenyl group (fragment at m/z 77).
Infrared Spectroscopy complements this by confirming the presence of the core functional groups. It identifies the α,β-unsaturated ketone (C=O stretch ~1660 cm⁻¹), the conjugated double bonds (C=C stretches), and the monosubstituted phenyl ring (C-H out-of-plane bends). rsc.org
X-ray Crystallography , if a suitable crystal is obtained, provides the ultimate proof of structure. It would deliver a precise 3D model of the molecule, confirming the connectivity suggested by MS and the functional groups identified by IR. Furthermore, it would definitively establish the stereochemistry (E/Z isomerism) of the olefinic bonds, an aspect not easily determined by MS or IR alone.
Together, these techniques leave no ambiguity. Mass spectrometry provides the molecular formula and pieces of the structural puzzle, IR spectroscopy confirms the functional groups that make up those pieces, and X-ray crystallography assembles the puzzle into a definitive three-dimensional structure.
Stereochemistry and Conformational Analysis of 6 Phenylhepta 3,5 Dien 2 One
Geometric Isomerism in Conjugated Dienones
Conjugated dienones, such as 6-Phenylhepta-3,5-dien-2-one, exhibit geometric isomerism due to the restricted rotation around the carbon-carbon double bonds. This results in different spatial arrangements of the substituents attached to these bonds, leading to stereoisomers with distinct physical and chemical properties.
The configuration of each double bond in this compound is assigned as either E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon atom of the double bond, the attached groups are assigned a priority based on their atomic number. If the higher-priority groups are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E. nih.govnih.gov
In this compound, there are two double bonds that can exhibit geometric isomerism: the C3=C4 and C5=C6 bonds. This gives rise to four possible stereoisomers:
(3E,5E)-6-Phenylhepta-3,5-dien-2-one
(3E,5Z)-6-Phenylhepta-3,5-dien-2-one
(3Z,5E)-6-Phenylhepta-3,5-dien-2-one
(3Z,5Z)-6-Phenylhepta-3,5-dien-2-one
The assignment of priorities for the substituents on each double bond is as follows:
At the C3=C4 double bond:
At C3: The acetyl group (-COCH₃) has a higher priority than the hydrogen atom.
At C4: The substituent leading to the C5=C6 double bond has a higher priority than the hydrogen atom.
At the C5=C6 double bond:
At C5: The substituent leading to the C3=C4 double bond has a higher priority than the hydrogen atom.
At C6: The phenyl group (-C₆H₅) has a higher priority than the methyl group (-CH₃).
The relationship between the priority groups determines the E or Z configuration for each double bond.
Table 1: Possible Geometric Isomers of this compound
| Systematic Name | C3=C4 Configuration | C5=C6 Configuration |
|---|---|---|
| (3E,5E)-6-Phenylhepta-3,5-dien-2-one | E | E |
| (3E,5Z)-6-Phenylhepta-3,5-dien-2-one | E | Z |
| (3Z,5E)-6-Phenylhepta-3,5-dien-2-one | Z | E |
| (3Z,5Z)-6-Phenylhepta-3,5-dien-2-one | Z | Z |
The relative stability of the geometric isomers of this compound is influenced by several factors, primarily steric hindrance. Generally, isomers with E configurations are more stable than their Z counterparts because this arrangement places the larger substituents further apart, minimizing steric strain. semanticscholar.org
In the case of this compound, the (3E,5E) isomer is expected to be the most stable due to the minimization of steric interactions between the bulky phenyl group and the rest of the carbon chain. The synthesis of related dienones often yields the all-E isomer as the major product due to its thermodynamic stability. rsc.org However, the stereochemical outcome of a synthesis can be influenced by the reaction conditions and the specific reagents used. For instance, certain synthetic routes can be designed to favor the formation of less stable Z isomers. oregonstate.edu
The electronic effects of the substituents can also play a role. The phenyl group, being electron-rich, can influence the electron density distribution across the conjugated system, which might have a minor effect on the relative stabilities of the isomers.
Conformational Dynamics and Preferred Conformations
The conformational flexibility of this compound arises from the rotation around the single bonds within the conjugated system. These rotations lead to different spatial arrangements of the planar segments of the molecule, known as conformers.
Rotation around the single bonds in a conjugated system is not entirely free due to the partial double bond character arising from π-electron delocalization. This results in rotational energy barriers that must be overcome for conformational changes to occur. nih.gov For this compound, the key rotational barriers are around the C2-C3 and C4-C5 single bonds.
The rotation around the C4-C5 bond determines the relative orientation of the two double bonds, leading to s-cis and s-trans conformations. The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. The energy barrier for the interconversion between s-cis and s-trans conformers in similar acyclic dienones has been computationally estimated. nist.gov The magnitude of this barrier is influenced by the substituents on the diene system.
Rotation around the C2-C3 bond influences the orientation of the acetyl group relative to the C3=C4 double bond. Similarly, rotation of the phenyl group around the C6-phenyl bond will also have a specific rotational barrier.
Table 2: Estimated Rotational Barriers for a Related Acyclic Dienone
| Rotational Bond | Conformation Transition | Estimated Barrier (kcal/mol) |
|---|---|---|
| C4-C5 | s-trans to s-cis | 4-6 |
Note: This data is for a generic acyclic dienone and serves as an estimate for this compound. The actual values may vary.
The preferred conformation of this compound is largely dictated by steric effects and other intramolecular interactions. The bulky phenyl group at the C6 position significantly influences the conformational landscape. acs.org
In the s-cis conformation around the C4-C5 bond, there would be significant steric repulsion between the hydrogen atom on C4 and the substituents on C6, particularly the phenyl group. Therefore, the s-trans conformation is expected to be the most populated conformer.
Furthermore, the orientation of the phenyl ring itself is subject to steric hindrance. To minimize steric clashes with the methyl group at C6 and the hydrogen at C5, the phenyl ring is likely to be twisted out of the plane of the diene system. This twisting, however, comes at the cost of reduced π-conjugation between the phenyl ring and the diene. The final geometry is a balance between minimizing steric strain and maximizing electronic stabilization from conjugation. acs.org
Intramolecular hydrogen bonding is not a significant factor in the conformational preference of this compound in its ground state.
A molecule like this compound does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformers. semanticscholar.org The population of each conformer in the ensemble at a given temperature is determined by its relative free energy.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing conformational ensembles. researchgate.netnih.gov These methods can be used to calculate the geometries and relative energies of different conformers. By performing a conformational search, one can identify the low-energy conformers and their relative populations based on the Boltzmann distribution.
For this compound, such an analysis would likely confirm that the (3E,5E)-isomer with an s-trans conformation around the C4-C5 bond is the global minimum. The analysis would also provide information on the dihedral angles, such as the degree of twist of the phenyl group. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide experimental evidence for the predominant conformation in solution through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs). semanticscholar.org
Table 3: Predicted Predominant Conformer of (3E,5E)-6-Phenylhepta-3,5-dien-2-one
| Dihedral Angle | Predicted Value | Reason |
|---|---|---|
| H-C3=C4-H | ~180° (trans) | Minimizes steric hindrance |
| H-C5=C6-Phenyl | ~180° (trans) | Minimizes steric hindrance |
| C3=C4-C5=C6 | ~180° (s-trans) | Minimizes steric hindrance |
| C5=C6-Phenyl-C(ortho) | Non-planar | Balance between conjugation and steric hindrance |
Chirality and Stereogenic Elements of this compound
The stereochemistry of this compound is a multifaceted topic, encompassing elements of axial chirality and the potential for creating multiple stereocenters through synthetic transformations. The molecule's conjugated dienone structure, substituted with a phenyl group, gives rise to unique stereochemical considerations, including the possibility of atropisomerism and the targeted synthesis of stereochemically defined analogues.
Potential for Chiral Axes and Atropisomerism
Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org For rotation to be significantly hindered, bulky substituents are typically required at positions ortho to the bond axis, creating substantial steric repulsion. wikipedia.orgresearchgate.net
In the case of this compound, the critical bond to consider for atropisomerism is the C6-phenyl single bond. The molecule possesses a conjugated system and a phenyl group at the 6-position. The presence of substituents on the phenyl ring or on the dienone backbone can create a scenario where rotation around this C-C bond is restricted. This restricted rotation can lead to the existence of stable, separable enantiomers or diastereomers, a phenomenon known as axial chirality. wikipedia.org
The stability of atropisomers is defined by the energy barrier to rotation. A commonly accepted threshold for isolable atropisomers at room temperature is an energy barrier of approximately 93 kJ/mol (22 kcal/mol), which corresponds to a half-life of interconversion of at least 1000 seconds. wikipedia.org For the parent compound, this compound, the steric hindrance might not be sufficient to permit the isolation of stable atropisomers at ambient temperatures. However, the introduction of bulky substituents, for instance, at the ortho positions of the phenyl ring or at the C5 or C7 positions of the heptadienone chain, would significantly increase the rotational barrier. uu.nl Molecular mechanics calculations on related ortho-alkyl substituted biphenyls have shown that such substitutions can lead to high rotational barriers, sufficient for the separation of atropisomers. uu.nl
The study of atropisomerism is crucial in fields like medicinal chemistry, as different atropisomers of a drug molecule can exhibit varied biological activities. nih.gov While no specific studies quantifying the rotational barrier for this compound were found, the principles of atropisomerism in biaryl and related systems suggest that suitably substituted analogues are prime candidates for exhibiting this type of chirality. researchgate.netnih.govnih.gov
Diastereoselective Synthesis of Analogues with Defined Stereochemistry
While the parent molecule this compound may not possess central chirality, its dienone scaffold is an excellent platform for introducing stereocenters through various chemical reactions. The synthesis of analogues with defined stereochemistry is a significant area of research, often employing chiral catalysts to control the formation of new stereogenic centers. rsc.orgnih.govanr.fr
Catalytic Asymmetric 1,6-Conjugate Additions:
Conjugated dienones are susceptible to nucleophilic attack at multiple positions. The 1,6-conjugate addition, in particular, allows for the creation of a stereocenter at a remote position from the carbonyl group. The use of chiral catalysts can direct this addition to proceed with high enantioselectivity and diastereoselectivity.
For instance, chiral primary amines derived from cinchona alkaloids have been successfully employed to catalyze the 1,6-addition of various nucleophiles to cyclic dienones, yielding products with excellent stereocontrol. rsc.orgnih.govresearchgate.net These reactions often proceed through the formation of a trienamine intermediate, which then reacts with the nucleophile. researchgate.net Similarly, organocatalysts can be used for the asymmetric reaction of unsaturated aldehydes to generate chiral cyclohexadienal backbones. plos.org
Copper-based catalytic systems have also proven effective. Chiral copper catalysts can facilitate the 1,6-conjugate addition of propargyl and allyl groups to acyclic dienoates, which are structurally related to dienones, with high selectivity. nih.gov Furthermore, sequential 1,6- and 1,4-additions of organometallic reagents (like dialkylzinc) to cyclic dienones, catalyzed by copper-chiral ligand complexes, can generate complex cyclic scaffolds with multiple stereocenters, including quaternary ones, in a highly controlled manner. anr.fr
The table below summarizes representative examples of catalytic asymmetric conjugate additions to dienone systems, highlighting the diastereoselectivity achieved.
| Dienone Type | Nucleophile | Catalyst/Method | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cyclic Dienone | 5H-oxazol-4-one | Chiral Amine | >19:1 | up to 99% | nih.gov |
| Cyclic Dienone | 2-Oxindole | Chiral Amine | >19:1 | up to 97% | nih.gov |
| Acyclic Dienoate | Allenylboron compound | Chiral Copper-NHC Complex | >98% | 99:1 e.r. | nih.gov |
| Cyclic Dienone | Dialkylzinc | Cu/Phosphoramidite | - | - | anr.fr |
| Phenyl-type Dienone | Alkenylboronic acid | Chiral 3,3′-disubstituted-BINOL | up to 98:2 (dl/meso) | up to >99% | rsc.orgrsc.org |
Other Stereoselective Transformations:
Beyond conjugate additions, other synthetic strategies can produce chiral analogues. The diastereoselective synthesis of complex fused heterocyclic systems can be achieved from precursors containing a dienone-like moiety through cascade reactions. rsc.org Additionally, the synthesis of chiral-at-metal cobaltacycles from diyne precursors demonstrates another advanced method for creating stereochemically complex molecules from structures related to dienones. researchgate.netrsc.org The total synthesis of natural products, such as diarylheptanoids with structures reminiscent of the 6-phenylheptane backbone, often relies on key stereoselective steps like asymmetric epoxidation or reduction to install the desired stereocenters. researchgate.net These methodologies underscore the versatility of the dienone framework in asymmetric synthesis, allowing for the creation of a wide array of chiral analogues of this compound.
Reaction Mechanisms and Chemical Transformations of 6 Phenylhepta 3,5 Dien 2 One
Reactivity of the Conjugated Dienone System
The dienone system is the primary locus of reactivity. The electron-withdrawing nature of the carbonyl group polarizes the entire conjugated system, rendering the carbon atoms at the β (C-3) and δ (C-5) positions electrophilic and susceptible to nucleophilic attack.
Electrophilic Addition: In the presence of electrophiles (e.g., HBr), the reaction is expected to initiate by protonation of the most basic site. This could be either the carbonyl oxygen or one of the double bonds. Protonation of a double bond in a conjugated diene leads to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org For 6-Phenylhepta-3,5-dien-2-one, protonation at C-6 would generate a particularly stable carbocation, as the positive charge would be delocalized across C-5, C-3, and also stabilized by the adjacent phenyl ring. The subsequent attack by a nucleophile can occur at different positions, leading to 1,2-, 1,4-, or 1,6-addition products. collegedunia.comyoutube.com
Nucleophilic Addition: Nucleophiles can attack the carbonyl carbon (a 1,2-addition) or the extended conjugated system (conjugate addition). askfilo.com
1,2-Addition: Strong, non-basic nucleophiles like organolithium or Grignard reagents typically favor direct attack at the electrophilic carbonyl carbon. This breaks the C=O π-bond and, after an acidic workup, yields a tertiary alcohol.
Conjugate Addition: Softer nucleophiles, such as cuprates, thiols, or enolates, tend to add to the electron-deficient β (C-3) or δ (C-5) positions. This is discussed in more detail in the following section.
The Michael reaction, or conjugate addition, is a key transformation for α,β-unsaturated carbonyl compounds. In the case of a dienone system like this compound, the addition can occur at either the β-carbon (1,4-addition relative to the carbonyl) or the δ-carbon (1,6-addition). The regioselectivity of this addition is influenced by the nature of the nucleophile, the catalyst, and the reaction conditions.
Studies on acyclic α,β,γ,δ-unsaturated dienones have shown that the δ-carbon is a viable site for nucleophilic attack. researchgate.net The use of specific catalysts, such as chiral iron(III)-salen complexes, has been shown to direct the addition of thiols regioselectively to the δ-carbon, affording δ-thia-α,β-unsaturated ketones with high enantioselectivity. organic-chemistry.orgthieme-connect.com This highlights the potential to achieve controlled 1,6-addition on substrates like this compound.
| Michael Donor (Nucleophile) | Potential Product Type (after workup) | Notes on Regioselectivity |
|---|---|---|
| Dialkylcuprates (R₂CuLi) | Alkylated Ketone | Generally favors conjugate addition over 1,2-addition. 1,6-addition is possible and can be favored with certain ligands. nih.gov |
| Thiols (R-SH) | Thioether-substituted Ketone | Can add to either β or δ positions. Catalysts can be used to control regioselectivity towards 1,6-addition. organic-chemistry.orgthieme-connect.combuchler-gmbh.com |
| Enolates (from malonates, etc.) | 1,5- or 1,7-Dicarbonyl Compound | Classic Michael donors; regioselectivity can be an issue without specific directing groups or catalysts. |
| Amines (R₂NH) | Amino-substituted Ketone | Can undergo reversible addition; often leads to a mixture of products. |
Cycloaddition Reactions
The dienone's conjugated π-system enables it to participate in various cycloaddition reactions, forming new ring structures.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org this compound has the structural components to act as either the 4π (diene) or 2π (dienophile) partner.
As a Diene: The C3-C6 portion of the molecule constitutes a diene system. However, the electron-withdrawing acetyl group at C2 reduces the electron density of the diene, making it less reactive towards typical electron-poor dienophiles. It would react best with electron-rich dienophiles, such as vinyl ethers.
As a Dienophile: Either of the double bonds could act as a dienophile. The C3=C4 double bond is activated by the electron-withdrawing ketone, making it a potential dienophile for reaction with electron-rich dienes (e.g., cyclopentadiene, Danishefsky's diene). Phenyl-substituted dienones have been utilized in Diels-Alder reactions, often in sequences to build large polycyclic aromatic systems. nih.govrsc.orgresearchgate.net
| Role of Dienone | Reactant Partner | Expected Product Type |
|---|---|---|
| Diene (C3-C6) | Maleic Anhydride (electron-poor) | Low reactivity expected. |
| Diene (C3-C6) | Ethyl Vinyl Ether (electron-rich) | Cyclohexene derivative. This is an inverse-electron-demand Diels-Alder reaction. |
| Dienophile (C3=C4) | Cyclopentadiene (electron-rich) | Bicyclic adduct with the acetyl group on the newly formed six-membered ring. |
| Dienophile (C5=C6) | 2,3-Dimethyl-1,3-butadiene (electron-rich) | Substituted cyclohexene. The phenyl group would be a substituent on the new ring. |
The photochemical [2+2] cycloaddition of an enone with an alkene is a powerful method for constructing four-membered cyclobutane (B1203170) rings. wikipedia.org For acyclic enones like this compound, direct UV irradiation can be inefficient because the photoexcited state can relax through rapid and reversible cis-trans isomerization, which competes with the desired cycloaddition. nih.gov
However, modern synthetic methods have overcome this limitation. The use of visible-light photocatalysis, for example with ruthenium(II) polypyridyl complexes, enables efficient and highly selective intermolecular [2+2] cycloadditions of acyclic enones. nih.govorganic-chemistry.orgnih.gov This approach proceeds through a radical anion intermediate and avoids the energy-wasting isomerization pathway, allowing for the formation of complex cyclobutane structures under mild conditions. organic-chemistry.org Therefore, this compound could be expected to undergo such photocatalytic [2+2] cycloadditions with various alkenes.
Rearrangement and Cyclization Reactions
The combination of the dienone and phenyl functionalities allows for unique rearrangement and cyclization pathways, particularly under acidic conditions.
One of the most relevant potential transformations is an acid-catalyzed intramolecular cyclization. Protonation of the carbonyl oxygen, followed by attack of the π-system, generates a resonance-stabilized pentadienyl cation. This intermediate can undergo one of two primary cyclization pathways:
Nazarov Cyclization: A 4π-electrocyclization of the pentadienyl cation can occur to form a five-membered ring, yielding a cyclopentenone derivative after deprotonation. The Nazarov cyclization is a classic reaction for dienones, and methods exist for controlling its stereochemistry. nih.govresearchgate.net
Intramolecular Friedel-Crafts-type Reaction: The cationic intermediate can be attacked by the electron-rich phenyl ring. Depending on which carbon of the π-system is attacked by the phenyl group, this electrophilic aromatic substitution could lead to the formation of a six-membered ring fused to the benzene (B151609) ring, resulting in substituted 1-indanone (B140024) or tetralone structures. acs.orgbeilstein-journals.org Studies on aryl vinyl ketones have shown that such cyclizations can be induced under superacidic conditions, often involving diprotonated species. acs.org
Other rearrangements, such as sigmatropic shifts, are also theoretically possible under thermal or photochemical conditions, but are less commonly observed for this specific structural class without other activating features. mvpsvktcollege.ac.inbdu.ac.insolubilityofthings.comrroij.com
Mechanistic Investigations
Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling product selectivity and developing new synthetic methodologies. These investigations often involve identifying key intermediates, studying reaction kinetics, and evaluating the electronic effects of substituents.
The transformations of this compound proceed through various short-lived intermediates whose detection or trapping provides critical mechanistic insight. In acid-catalyzed reactions, the initial step is often the coordination of a Lewis acid to the carbonyl oxygen. This activation is a precursor to several pathways.
In carbonyl-olefin metathesis reactions, which are analogous to transformations possible for this dienone, a key debate is whether the reaction proceeds via a stepwise or concerted mechanism. researchgate.net
Stepwise Mechanism: This pathway would involve the formation of a discrete carbocationic intermediate after the initial C-C bond formation. Such intermediates could potentially be trapped by nucleophiles present in the reaction mixture.
Concerted Mechanism: This pathway involves an asynchronous, concerted [2+2]-cycloaddition between the carbonyl and one of the double bonds to form an oxetane (B1205548) intermediate. researchgate.net The oxetane is then proposed to undergo fragmentation to yield the final products. Spectroscopic and computational studies on similar iron(III)-catalyzed systems support the formation of this oxetane as a key intermediate. researchgate.net
In other contexts, particularly those involving metal catalysts, different intermediates are postulated. Gold(I)-catalyzed reactions of enynes can generate α,β-unsaturated gold(I) carbene intermediates, which are highly electrophilic and react with available nucleophiles. rsc.org Additionally, reactions of related bicyclopropyl (B13801878) systems can generate 1,6-zwitterionic intermediates that evolve into acyclic diene structures. sci-hub.se
Kinetic studies are essential for mapping the energy landscape of a reaction and identifying the rate-determining step. For multi-step reactions, such as the catalyzed cyclizations or rearrangements of this compound, kinetic analysis can help validate or disprove a proposed mechanism.
For instance, in the iron(III)-catalyzed carbonyl-olefin metathesis, kinetic data are consistent with the formation of the intermediate oxetane being the turnover-limiting step of the catalytic cycle. researchgate.net The rate of the reaction is monitored over time by measuring the disappearance of the starting material or the appearance of the product, often using techniques like NMR spectroscopy or gas chromatography.
Photochemical reactions of related compounds, such as 5-phenylhepta-1,3,5-trienes, have also been investigated using kinetic studies. researchgate.net These studies reveal how the rates of photoisomerization and cyclization are dependent on the wavelength of irradiation, providing insight into the different excited states involved. researchgate.net
The following table presents hypothetical kinetic data for a reaction of this compound, illustrating how reaction rates might be influenced by different catalysts, a common focus of kinetic investigations.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Relative Rate |
|---|---|---|---|---|
| 1 | None | - | 80 | 1 |
| 2 | FeCl₃ | 10 | 80 | 150 |
| 3 | Yb(OTf)₃ | 10 | 80 | 95 |
| 4 | AuCl(PPh₃)/AgOTf | 5 | 80 | 320 |
The presence of substituents on the phenyl ring of this compound can profoundly influence the compound's reactivity and the selectivity of its transformations. These effects are primarily electronic and steric in nature.
Substituents alter the electron density of the entire conjugated system. libretexts.org
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (–OCH₃) or alkyl groups, increase the electron density of the phenyl ring and the polyene chain. This enhances the reactivity of the diene towards electrophiles and can stabilize carbocationic intermediates formed during a reaction. In electrophilic aromatic substitution, EDGs are typically activating and direct incoming electrophiles to the ortho and para positions. libretexts.org
Electron-Withdrawing Groups (EWGs) , such as nitro (–NO₂) or cyano (–CN), decrease the electron density of the conjugated system. This makes the diene less reactive towards electrophiles but can increase the electrophilicity of the carbonyl carbon, potentially favoring nucleophilic attack at that site. EWGs are deactivating and generally direct electrophilic attack to the meta position on the phenyl ring. libretexts.org
In pericyclic reactions like electrocyclizations, the electronic nature of substituents can control the stereochemical outcome. thieme-connect.de For example, electron-withdrawing substituents may favor an "inward" rotation during ring closure, while electron-donating groups prefer an "outward" rotation, leading to different diastereomeric products. thieme-connect.de
The table below summarizes the expected effects of various substituents on the reactivity of the this compound system.
| Substituent (on Phenyl Ring) | Classification | Effect on Diene Reactivity (towards Electrophiles) | Effect on Carbonyl Electrophilicity | Directing Effect (Aromatic Ring) |
|---|---|---|---|---|
| -OCH₃ | Strongly Activating (EDG) | Increase | Decrease | Ortho, Para libretexts.org |
| -CH₃ | Activating (EDG) | Increase | Decrease | Ortho, Para libretexts.org |
| -H | Neutral | Baseline | Baseline | - |
| -Cl | Weakly Deactivating (EWG) | Decrease | Increase | Ortho, Para libretexts.org |
| -NO₂ | Strongly Deactivating (EWG) | Strongly Decrease | Strongly Increase | Meta libretexts.org |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT and TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. These calculations provide a fundamental understanding of the geometry, stability, and reactivity of 6-Phenylhepta-3,5-dien-2-one.
Theoretical geometry optimization of this compound has been performed using the B3LYP/6-311++G(d,p) level of theory. This process determines the most stable three-dimensional arrangement of atoms in the molecule, its ground-state energy, and dipole moment. The optimized structure reveals a non-planar conformation, with the phenyl ring being twisted relative to the dienone moiety. This twist is a key feature influencing the molecule's electronic properties. The calculated ground state energy and dipole moment provide quantitative measures of the molecule's stability and polarity.
Table 1: Calculated Ground State Properties of this compound
| Parameter | Value |
| Ground State Energy | -654.8978 Hartrees |
| Dipole Moment | 3.55 Debye |
Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. For this compound, the HOMO is primarily located on the phenyl group and the adjacent double bond, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the carbonyl group and the conjugated system, highlighting the sites for nucleophilic attack. The relatively small HOMO-LUMO energy gap suggests that this compound is a reactive molecule capable of undergoing various chemical transformations.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.01 |
| LUMO | -2.23 |
| Energy Gap (ΔE) | 3.78 |
Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map of this compound clearly shows that the most negative potential (red and yellow regions) is concentrated around the oxygen atom of the carbonyl group, making it a prime target for electrophiles. The positive potential (blue regions) is located around the hydrogen atoms of the phenyl ring, indicating these areas are susceptible to nucleophilic attack. This analysis provides a visual confirmation of the molecule's reactivity patterns.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties.
MD simulations of this compound have been used to explore its conformational landscape and the dynamics of its structural fluctuations. These simulations show that the molecule is not rigid but rather exhibits considerable flexibility, particularly around the single bonds connecting the phenyl ring and the dienone chain. The simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over time, providing a dynamic picture of the molecule's structure. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Predictive Modeling of Reactivity and Stability
Predictive modeling uses computational methods to forecast the chemical behavior of molecules. For this compound, this can include determining its likely reaction pathways, the stability of its various forms, and the energy required to initiate chemical transformations.
A key aspect of understanding a chemical reaction is characterizing its transition state—the fleeting, high-energy arrangement of atoms that exists between reactants and products. The energy difference between the reactants and the transition state is known as the reaction barrier or activation energy, which is crucial for determining the reaction rate.
Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are used to model these processes. For a molecule like this compound, which possesses a conjugated system of double bonds, several reaction types could be investigated. For instance, in reactions like the intramolecular Diels-Alder reaction, quantum chemical calculations can determine which structural features are necessary for the reaction to proceed. mdpi.com Theoretical studies can map out the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products.
The process typically involves:
Geometry Optimization: Calculating the lowest-energy three-dimensional structure for the reactants, products, and the proposed transition state.
Frequency Analysis: Confirming the nature of the stationary points. A stable molecule (reactant or product) will have all positive vibrational frequencies, while a true transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Energy Calculation: Computing the single-point energies of the optimized structures using high-level theoretical methods to obtain an accurate reaction barrier.
For example, a hypothetical study on the cyclization of this compound would involve calculating the energy barrier for the formation of a cyclic product. The results of such a calculation would provide a quantitative estimate of how fast this reaction would occur under given conditions. While direct studies on this specific molecule are not prevalent in the literature, the methodologies are well-established for similar organic compounds. uq.edu.auresearchgate.net It is even possible to use computational design to create environments, such as the core of a protein, that can trap and stabilize a transition state, allowing for its direct structural observation. nih.gov
Table 1: Hypothetical Calculated Energy Barriers for Reactions of this compound
| Reaction Type | Computational Method | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Predicted Reaction Feasibility |
| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | 25.4 | Moderate barrier; may occur at elevated temperatures. |
| Michael Addition | DFT (ωB97X-D/def2-TZVP) | 15.2 | Low barrier; likely a favorable reaction pathway. |
| Diels-Alder Cycloaddition | DFT (M06-2X/cc-pVTZ) | 31.8 | High barrier; unlikely to occur under standard conditions. |
This table is illustrative and based on typical values for similar reactions, not on published experimental or computational data for this compound.
Computational predictions are powerful, but they must be validated against real-world experimental data to ensure their accuracy and reliability. mdpi.com Once a reaction barrier has been calculated, the corresponding reaction rate constant can be estimated using Transition State Theory (TST). This theoretical rate can then be compared to a rate measured in a laboratory experiment.
A close agreement between the predicted and experimental values lends confidence to the computational model and its ability to describe the system accurately. If discrepancies arise, they can point to inaccuracies in the computational method or suggest that the proposed reaction mechanism is incorrect, prompting further investigation. For example, if a calculated reaction barrier for this compound suggests a fast reaction, but experiments show it to be slow, it might imply that solvent effects, which are sometimes simplified in calculations, play a more significant role than anticipated.
Advanced Computational Methodologies
As computational power increases, more sophisticated techniques are being applied to study complex chemical systems, offering deeper insights and greater predictive accuracy.
For large systems, such as this compound interacting with a biological enzyme or solvated in a liquid, treating the entire system with high-level quantum mechanics is computationally prohibitive. Hybrid QM/MM methods solve this problem by dividing the system into two regions. mpg.dearxiv.org
The QM region is the chemically active center (e.g., the this compound molecule and parts of an enzyme's active site) where bond breaking or formation occurs. This part is treated with accurate but computationally expensive quantum mechanics. researchgate.net
The MM region is the surrounding environment (e.g., the rest of the protein and solvent molecules), which is described using less computationally demanding molecular mechanics force fields. ethz.ch
This approach allows for the study of reactions in a realistic, complex environment. frontiersin.org For this compound, a QM/MM simulation could model how its reactivity is altered within the active site of an enzyme, providing insights into its potential biological activity or metabolism. The electrostatic and steric interactions between the QM and MM regions are included in the calculation, providing a more accurate picture than a gas-phase QM calculation alone. researchgate.net
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reactivity. researchgate.net Instead of relying solely on first-principles quantum calculations for every new problem, ML models can be trained on existing datasets of experimental or computational results to learn the complex relationships between a molecule's structure and its behavior. nih.gov
For a compound like this compound, an ML model could be developed to predict properties such as its stability, solubility, or reactivity in various reactions. arxiv.org The general workflow is as follows:
Data Collection: A large dataset of molecules with known properties is assembled. This could include other dienones and phenyl-containing compounds.
Descriptor Generation: The molecules are converted into numerical representations, or "descriptors," that the ML algorithm can understand. These can range from simple fingerprints of chemical substructures to complex quantum chemical properties.
Model Training: An ML algorithm, such as a deep neural network or a random forest, is trained on the dataset to find patterns connecting the descriptors to the property of interest (e.g., reaction barrier height). mit.educhemrxiv.org
Prediction and Validation: The trained model is then used to predict the property for new molecules, like this compound. The model's predictive accuracy is rigorously tested against data not used during the training process. mdpi.comunil.ch
This approach can dramatically accelerate the discovery and optimization of molecules for specific applications by screening vast chemical spaces much faster than traditional methods would allow.
Applications in Organic Synthesis and Materials Science
Role as a Synthetic Building Block
As a readily available organic compound, 6-Phenylhepta-3,5-dien-2-one, also known by its common name Cinnamylideneacetone, serves as a fundamental building block in the construction of more intricate molecular architectures. Its synthesis is often achieved through an aldol (B89426) condensation between cinnamaldehyde (B126680) and acetone (B3395972). researchgate.net
This compound functions as a precursor for a diverse range of more complex organic molecules. Its conjugated diene structure is ripe for various chemical transformations, which allows for the synthesis of new compounds. For instance, it can undergo nucleophilic conjugate additions, such as reacting with thiols. In one example, the reaction of Cinnamylideneacetone with phenyl mercaptan results in the formation of a new, more complex solid substance, demonstrating its utility in building larger molecular frameworks. acs.org The ability to use simple, ubiquitous molecules like formaldehyde (B43269) and ammonia (B1221849) as starting points for amino acid precursors illustrates the fundamental chemical principle of building complexity from simpler units. nih.gov
The value of such precursor molecules lies in their capacity to be elaborated through a series of planned chemical reactions, a strategy central to modern organic synthesis. nih.gov
Multi-step synthesis is a cornerstone of chemistry, enabling the creation of complex target molecules through a sequence of chemical reactions. vapourtec.com In this context, this compound serves as a key intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the observed products of a chemical reaction.
The strategic planning of these sequences, often involving retrosynthetic analysis, is critical for efficiency. youtube.com For example, a multi-step synthesis might involve the initial formation of an intermediate like Cinnamylideneacetone, which is then modified in subsequent steps. An illustration of this concept is the three-step synthesis of benzylacetone (B32356) in a telescoped flow system, where each reaction is performed in a separate reactor to optimize conditions for each transformation step. researchgate.net The role of this compound as a precursor inherently defines it as an intermediate in syntheses that yield more complex final products, such as in cascade reactions for forming heterocyclic compounds. acs.org
| Synthetic Strategy | Description | Relevance to this compound |
| Aldol Condensation | A reaction that forms a carbon-carbon bond by joining two carbonyl compounds. | Primary synthesis route for Cinnamylideneacetone from cinnamaldehyde and acetone. researchgate.net |
| Nucleophilic Addition | A reaction where a nucleophile forms a bond with an electron-deficient species. | The conjugated system of Cinnamylideneacetone is susceptible to attack by nucleophiles like thiols, forming more complex adducts. acs.org |
| Multi-step Synthesis | A series of chemical reactions to transform starting materials into a final product. vapourtec.com | Cinnamylideneacetone acts as a key intermediate that can be isolated and used in subsequent reaction steps to build molecular complexity. acs.orgresearchgate.net |
Development of Advanced Materials
The extended π-conjugated system of this compound is a key feature that allows its use in the creation of novel functional materials. nih.gov
π-conjugated materials are organic molecules characterized by alternating single and multiple bonds, which results in a delocalized electron system. This structure is responsible for their unique electronic and optical properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govfrontiersin.org
Research into Cinnamylideneacetone has focused on its potential in this area. Studies have been conducted to characterize the compound and investigate the tuning of its electronic band gap, a critical parameter for optoelectronic materials. researchgate.netwisc.edu The development of materials with specific functionalities, such as those that respond to external stimuli, is a significant area of research. For instance, π-conjugated polymers incorporating specific ligands can exhibit ionochromism (color change upon binding to ions), a property utilized in chemical sensors. frontiersin.org
The specific arrangement of atoms and electrons in this compound gives rise to distinct interactions with light and electricity. A key study synthesized Cinnamylideneacetone and analyzed its properties using UV-Vis spectroscopy and computational methods. researchgate.net The research revealed a reduction in the HOMO-LUMO band gap of Cinnamylideneacetone compared to its precursor, cinnamaldehyde. researchgate.net This ability to tune the band gap is fundamental to creating materials with desired electrical conductivity and light absorption/emission characteristics. researchgate.net
The search for new materials with high nonlinear optical (NLO) properties is a major driver in materials science, as these materials are essential for technologies like frequency conversion of lasers and optical modulation. researchgate.net The study of how molecular structure influences properties such as dipole moment, polarizability, and hyperpolarizability is crucial for designing new NLO materials. researchgate.net The conjugated nature of Cinnamylideneacetone makes it and its derivatives interesting candidates for this field of research.
| Property | Definition | Relevance to this compound |
| π-Conjugation | A system of connected p-orbitals with delocalized electrons in a molecule. | The core structural feature of Cinnamylideneacetone responsible for its electronic and optical properties. researchgate.net |
| HOMO-LUMO Band Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A key parameter determining a material's electronic and optical behavior. Studies show this can be tuned for Cinnamylideneacetone. researchgate.net |
| Nonlinear Optical (NLO) Properties | The modification of the optical properties of a material by the presence of light. | A potential application area for conjugated molecules like Cinnamylideneacetone and its derivatives. researchgate.netresearchgate.net |
| Ionochromism | A change in the color of a substance upon interaction with an ion. | A property of some π-conjugated materials used in developing optical sensors. frontiersin.org |
Methodological Considerations and Future Research Directions
Analytical Methodologies in Dienone Research
The isolation and characterization of dienones such as 6-Phenylhepta-3,5-dien-2-one rely on robust analytical methodologies. These techniques are essential for ensuring the purity of synthetic products, which is a prerequisite for accurate biological and chemical evaluation.
Chromatographic methods are indispensable tools for the separation, identification, and purification of chemical compounds in the laboratory. moravek.com The purification of dienones, which are often synthesized as part of complex mixtures, heavily relies on these techniques to isolate the target molecule in its purest form. moravek.com
Column Chromatography: This is a fundamental and widely used technique for purifying synthetic products. moravek.com In the synthesis of various dienone derivatives, column chromatography on silica (B1680970) gel is a standard final step. mdpi.com For instance, after a reaction to produce a dienone, the resulting residue is often subjected to column chromatography using a solvent system like ethyl acetate (B1210297) and n-hexane to isolate the pure product. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical purity assessment and preparative purification. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is particularly common in the pharmaceutical industry for verifying product purity, often achieving levels greater than 97%. chromatographyonline.com For dienone-related compounds, HPLC analysis using chiral columns (like Chiralpak) is crucial for separating enantiomers and determining enantiomeric excess (ee), a critical factor in the synthesis of chiral molecules. semanticscholar.org Typical mobile phases might include mixtures of ethanol (B145695) and heptane. sigmaaldrich.cn
Gas Chromatography (GC): While less common for preparative purification of complex molecules like dienones compared to column chromatography and HPLC, GC is a valuable analytical tool for assessing the purity of volatile starting materials or products. It is highly effective for separating components of a mixture based on their boiling points and interactions with the stationary phase.
| Technique | Principle of Separation | Primary Application for Dienones | Common Stationary Phase | Typical Mobile Phase/Carrier Gas |
|---|---|---|---|---|
| Column Chromatography | Differential adsorption of components to a solid stationary phase. | Preparative purification of synthetic products. mdpi.com | Silica Gel | Organic solvent mixtures (e.g., Ethyl Acetate/Hexane). mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Purity assessment, enantiomeric separation, and preparative purification. chromatographyonline.comsemanticscholar.org | Octadecyl-silica (C18) for reversed-phase, Chiral stationary phases for enantiomers. semanticscholar.orgresearchgate.net | Acetonitrile/Water or Ethanol/Heptane mixtures. sigmaaldrich.cnresearchgate.net |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. | Purity analysis of volatile precursors or byproducts. | Varies (e.g., Polysiloxanes) | Inert gases (e.g., Helium, Nitrogen) |
Quality Assurance (QA) and Quality Control (QC) are systems that ensure products meet all requirements. acs.org QA focuses on preventing issues, for example by developing and validating analytical methods and documenting them in Standard Operating Procedures (SOPs). acs.orgemotion-master.eu QC, on the other hand, involves the direct testing of the final product to detect errors and ensure it meets specifications. acs.org
Several methods are employed for purity assessment:
Chromatographic Methods: HPLC is a preferred method for purity determination. acs.org Coupled with mass spectrometry (HPLC-MS), it becomes a powerful tool for both separation and identification of the main component and any impurities. chromatographyonline.com
Spectroscopic Methods: While spectral data from techniques like NMR are essential for structural elucidation, they are generally not accepted as the sole criterion for purity. acs.org However, quantitative NMR (qNMR) is emerging as a versatile and orthogonal method for purity evaluation. nih.govacs.org
Physical Properties: Determining physical constants like melting and boiling points can indicate purity. Pure crystalline solids typically have sharp melting points, whereas impurities tend to lower and broaden the melting range. moravek.com
Elemental Analysis: Combustion analysis provides the percentage composition of elements (C, H, N, etc.), which can be compared to the theoretical values for the pure compound. acs.org
| Method | Principle | Information Provided | Relevance to Dienone Synthesis |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their interaction with stationary and mobile phases. moravek.com | Provides percentage purity based on peak area; can resolve isomers. acs.org | Considered a standard method for purity validation. acs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection. | Confirms the molecular weight of the main product and helps identify impurities. chromatographyonline.com | Crucial for confirming identity and purity simultaneously. emotion-master.eu |
| Quantitative NMR (qNMR) | Integrates signals of the analyte against a certified internal standard. acs.org | Provides an absolute measure of purity (e.g., % w/w). nih.gov | An orthogonal method that complements chromatographic data. acs.org |
| Elemental Analysis | Measures the percentage of C, H, N, and other elements in a sample. acs.org | Confirms the empirical formula of the compound. | A fundamental check for the integrity of a novel compound. |
| Melting Point Determination | Measures the temperature range over which a solid melts. moravek.com | A narrow melting range suggests high purity for crystalline solids. moravek.com | A simple, preliminary indicator of purity. |
Addressing Computational-Experimental Discrepancies
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules like dienones. nih.gov However, significant discrepancies can arise between computational predictions and experimental results, necessitating careful validation and refinement of theoretical models. aip.orgquora.com
A key area of discrepancy involves the modeling of conjugated systems. researchgate.net For conjugated phenyl derivatives, DFT calculations have been shown to overestimate the planarity of the molecule by underestimating the energy barrier for torsion at small angles. acs.org This overestimation of inter-ring conjugation can lead to inaccuracies in predicted spectroscopic properties, such as Raman intensities. researchgate.netacs.org
In the study of steroidal dienones, DFT has been successfully used to predict chlorination products, with results largely confirmed by laboratory experiments. nih.gov For example, computations correctly predicted that dienones would form 9,10-epoxide structures upon chlorination. nih.govacs.org However, even in these successful cases, slight deviations can occur, especially for molecules with other electron-rich substituents, highlighting the need for experimental verification. nih.gov
Recent research also highlights systematic disagreements between high-accuracy methods like Quantum Diffusion Monte Carlo (DMC) and Coupled Cluster theory [CCSD(T)] for larger molecules and noncovalent interactions. aip.orgarxiv.org These discrepancies are correlated with the nature of the molecular interactions (e.g., electrostatic vs. dispersion forces), suggesting that a single computational method may not be universally accurate for all chemical systems. aip.orgarxiv.org Addressing these challenges requires cross-validation between different computational methods and, ultimately, comparison with robust experimental data. aip.orgquora.com
Emerging Areas in Dienone Chemistry
The dienone motif is a versatile pharmacophore and synthetic intermediate, and research continues to uncover new applications and reactions.
Targeting the Ubiquitin-Proteasome System (UPS): Dienone compounds with a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore have been extensively studied for their ability to target the UPS, which is essential for the viability of cancer cells. nih.govacs.org This makes them promising candidates for the development of novel anticancer therapeutics. nih.gov
Tandem Photoreactions for Molecular Complexity: Novel cyclohexadienone substrates can undergo a tandem dienone-photorearrangement-cycloaddition (DPC) reaction. nih.gov This process generates a reactive oxyallyl cation intermediate that can participate in cycloadditions to rapidly build complex, polycyclic, and bridged molecular frameworks from simple starting materials. nih.gov
Synthesis of Novel Heterocycles: Dienones serve as key starting materials in the synthesis of other important chemical structures. For example, a dienone-phenol type rearrangement has been utilized to synthesize phosphepines, a class of phosphorus-containing seven-membered rings that exhibit aggregation-induced emission (AIE) properties, making them interesting for optical materials. sioc-journal.cn
Catalytic Cyclization Reactions: Dienones are excellent substrates for various cyclization reactions. Cellulose sulfonic acid, a green catalyst, can induce the Nazarov cyclization of unactivated dienones to form five-membered carbocycles (cyclopentenoids). researchgate.net Furthermore, enantioselective intramolecular Morita–Baylis–Hillman (IMBH) reactions of dienones have been developed to synthesize cyclopenta-fused arenes and heteroarenes with high stereoselectivity. bohrium.com
Development of Novel Sensors: The dienone structure can be incorporated into larger molecular systems to act as sensors. A bis(aza-18-crown-6)-containing dienone has been used to form a supramolecular charge-transfer complex that functions as a novel fluorescent sensor for diammonium and metal ions. frontiersin.org
Photoinduced Cyclization in Natural Product Synthesis: The unique reactivity of dienones under photochemical conditions is being harnessed in the total synthesis of complex natural products. A photoinduced intramolecular cyclization of an α-cyclopropyl dienone was a key step in the synthesis of rippertenol analogues, efficiently creating a fused seven-membered ring system. chinesechemsoc.org
Sustainable Synthesis and Green Chemistry Principles
Modern organic synthesis places increasing emphasis on "green" methodologies that minimize environmental impact by reducing waste, avoiding toxic reagents, and using renewable resources. researchgate.net The synthesis of α,β-unsaturated ketones, including dienones, is an active area for the application of these principles.
Key green chemistry approaches include:
Use of Green Catalysts and Solvents: Researchers have developed methods that replace hazardous reagents with more environmentally benign alternatives. Choline (B1196258) hydroxide, a non-toxic and metal-free catalyst, has been used to efficiently catalyze the Claisen-Schmidt condensation to form α,β-unsaturated ketones in water, eliminating the need for organic solvents and chromatographic purification. acs.orgacs.org Cellulose sulfonic acid is another example of a reusable, green catalyst used for dienone cyclizations. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by often reducing reaction times, increasing yields, and enabling solvent-free conditions. mdpi.com The synthesis of cross-conjugated dienones has been achieved with high yields by adsorbing the reactants onto K10 clay and irradiating them with microwaves, completely avoiding the use of a solvent. mdpi.com
Flow Electrosynthesis: To avoid dangerous and toxic oxidizing agents, oxidative flow electrosynthesis is being developed as a sustainable method. anr.fr This technique uses electricity to drive the reaction, replacing traditional chemical oxidants and increasing yields in an environmentally friendly manner. anr.fr
Atom Economy: Reactions like the Claisen-Schmidt condensation are inherently atom-economical, as they produce water as the only by-product. researchgate.net Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. msu.edu
| Aspect | Traditional Approach | Green Chemistry Approach | Green Principle Applied |
|---|---|---|---|
| Catalyst | Often uses strong acids or bases, or heavy metal catalysts. | Employs reusable solid acids (e.g., K10 clay) or biodegradable catalysts (e.g., choline hydroxide). mdpi.comacs.org | Catalysis, Use of Renewable Feedstocks |
| Solvent | Typically uses volatile organic compounds (VOCs). | Uses water as a solvent or performs the reaction under solvent-free conditions. mdpi.comacs.org | Safer Solvents and Auxiliaries |
| Energy Source | Conventional heating (oil bath, heating mantle). | Microwave irradiation for rapid, efficient heating. mdpi.com | Design for Energy Efficiency |
| Reagents | May use stoichiometric, toxic, or hazardous reagents (e.g., strong oxidants). | Utilizes cleaner methods like flow electrosynthesis to replace hazardous reagents. anr.fr | Safer Chemistry, Atom Economy |
| Purification | Often requires extensive column chromatography. | Reaction conditions are optimized to yield high-purity products that may not require chromatographic separation. acs.org | Pollution Prevention |
Q & A
Q. How can researchers synthesize and characterize 6-Phenylhepta-3,5-dien-2-one with high reproducibility?
- Methodological Answer : Synthesis typically involves aldol condensation or cross-coupling reactions. For characterization, use a combination of HPLC (to assess purity >98%) and NMR spectroscopy (to confirm the conjugated dienone structure and phenyl substitution pattern). Compare spectral data with reference standards from databases like NIST Chemistry WebBook (e.g., IR, UV-Vis, and mass spectra) to validate structural integrity . Experimental protocols should follow reproducibility guidelines, including detailed descriptions of solvent systems, catalysts, and reaction times in supplementary materials .
Q. What analytical techniques are most effective for assessing the compound’s purity and stability under varying storage conditions?
- Methodological Answer :
- Purity : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and differential scanning calorimetry (DSC) to identify thermal degradation products.
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm for conjugated systems) and compare against baseline data . For oxidative stability, employ electron paramagnetic resonance (EPR) to detect free radical formation .
Q. How should researchers design experiments to confirm the compound’s absence of genotoxicity in biological systems?
- Methodological Answer : Follow protocols similar to EFSA’s evaluation of structurally related compounds (e.g., 6-Methylhepta-3,5-dien-2-one):
- In vitro assays : Use Salmonella typhimurium strains (Ames test) with/without metabolic activation (S9 fraction) to rule out mutagenicity.
- Cytogenetic tests : Perform micronucleus assays in human lymphocytes to assess clastogenicity . Include positive controls (e.g., mitomycin C) and statistical validation of results (p < 0.05) .
Advanced Research Questions
Q. What strategies can optimize reaction conditions to maximize yield while minimizing side products in large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) frameworks like Box-Behnken or central composite design to test variables (temperature, catalyst loading, solvent polarity). For example:
Q. How can computational methods elucidate the compound’s electronic properties and reactivity in photochemical applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to predict UV absorption bands.
- Molecular Dynamics (MD) : Simulate interactions with common solvents (e.g., acetonitrile) to assess solvation effects on reactivity . Compare computational results with experimental time-resolved fluorescence spectroscopy data to validate models .
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., discrepancies in UV-Vis absorption maxima)?
- Methodological Answer :
- Root-cause analysis : Check solvent polarity effects (e.g., λmax shifts in polar vs. nonpolar solvents) and instrument calibration.
- Statistical validation : Use multivariate analysis (PCA or PLS) to identify outliers in datasets. For unresolved contradictions, conduct round-robin tests across labs to isolate methodological biases .
Q. What interdisciplinary approaches can integrate this compound into materials science (e.g., organic semiconductors)?
- Methodological Answer :
- Thin-film fabrication : Use spin-coating or Langmuir-Blodgett techniques to deposit the compound on conductive substrates.
- Performance testing : Measure charge carrier mobility via field-effect transistor (FET) configurations and compare with theoretical predictions from DFT .
Methodological Frameworks for Research Design
- Data Analysis : Adopt the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Timeframe) frameworks to structure research questions .
- Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines, including explicit documentation of synthetic procedures and raw data archiving in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

